molecular formula C7H7ClNNaO2S B1417942 o-Chloramine T CAS No. 110076-44-3

o-Chloramine T

Cat. No. B1417942
M. Wt: 227.64 g/mol
InChI Key: BMVGZYMMLBPFDA-UHFFFAOYSA-N
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Description

Chloramine-T is an organic compound with the formula CH3C6H4SO2NClNa . It is known in both anhydrous salt and trihydrate forms, both of which are white powders . It is used as a reagent in organic synthesis and is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles . It is inexpensive, has low toxicity, and acts as a mild oxidizing agent .


Synthesis Analysis

Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite, with the latter being produced in situ from sodium hydroxide and chlorine (Cl2) .


Molecular Structure Analysis

The molecular structure of Chloramine-T is C7H7ClNO2S . The structure of Chloramine-T is similar to that of sodium hypochlorite .


Chemical Reactions Analysis

Chloramine-T contains active (electrophilic) chlorine. Its reactivity is similar to that of sodium hypochlorite . It is a strong oxidant and can oxidize hydrogen sulfide to sulfur and mustard gas to yield a harmless crystalline sulfimide . It converts iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .


Physical And Chemical Properties Analysis

Chloramine-T has a molar mass of 227.64 g/mol for the anhydrous form and 281.69 g/mol for the trihydrate form . It appears as a white powder and has a density of 1.4 g/cm3 . It is soluble in water .

Scientific Research Applications

Dental Adhesives

Field : Dentistry

Application : o-Chloramine T is used to study the effects on the characteristics of light-cured and chemical-cured adhesives .

Method : Caries-free human molars were randomly assigned into eight groups based on the bonding systems employed and the immersion solutions used before bonding . Microtensile bond strength (μTBS), nanoleakage evaluation, and nanoindentation tests were performed .

Results : Immersion in chloramine-T for 5 min significantly decreased the μTBS of Bondmer Lightless (from 22.62 to 12.87 MPa) compared with that in distilled water . Chloramine T might reduce the bond strength by interfering with the interaction and the sealing between the adhesive resin and dentin in the chemical-cured universal adhesive .

Synthesis of 3-Benzoylisoxazolines

Field : Organic Chemistry

Application : o-Chloramine T is used as a base in the synthesis of 3-benzoylisoxazolines by reacting alkenes with various α-nitroketones .

Method : The scope of α-nitroketones and alkenes is extensive, including different alkenes and alkynes to form various isoxazolines and isoxazoles .

Results : The use of chloramine-T, as the low-cost, easily handled, moderate base for 1,3-dipolar cycloaddition is attractive .

Labeling Peptides and Proteins with Radioiodine Isotopes

Field : Biochemistry

Application : o-Chloramine T is used for labeling peptides and proteins with radioiodine isotopes .

Method : It combines with iodogen or lactoperoxidase and is commonly used for this purpose .

Results : This method is commonly used in the manufacture of chemical substances such as pharmaceuticals .

Radiolabeling of β-CIT with Iodine-131

Field : Pharmaceuticals

Application : o-Chloramine T is used for the radiolabeling of β-CIT with iodine-131 . This is relevant for Parkinson’s Disease .

Method : Radiolabeling of β-CIT with radioactive iodine is based on electrophilic radioiodination using oxidizing agents, such as Chloramine T .

Results : Both radiolabeling methods resulted in high radiochemical yield (> 95%), with suitable 131 I-β-CIT stability up to 72 h . Chloramine T was as effective as Iodo-Gen® for β-CIT radiolabeling with 131 I, with the advantage of briefer reaction time and solubility in aqueous medium .

Synthesis of Isoxazolines

Field : Organic Chemistry

Application : o-Chloramine T is used as the base in the synthesis of isoxazolines by reacting alkenes with various α-nitroketones .

Method : The scope of α-nitroketones and alkenes is extensive, including different alkenes and alkynes to form various isoxazolines and isoxazoles .

Results : The use of chloramine-T, as the low-cost, easily handled, moderate base for 1,3-dipolar cycloaddition is attractive .

Oxidation of Tricyclic Antidepressant Drugs

Field : Pharmaceuticals

Application : o-Chloramine T is used for the oxidation of tricyclic antidepressant drugs in acidic solutions .

Method : The specific methods of application or experimental procedures are not detailed in the source .

Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Isoxazolines

Field : Organic Chemistry

Application : o-Chloramine T is used as the base in the synthesis of isoxazolines by reacting alkenes with various α-nitroketones .

Method : The scope of α-nitroketones and alkenes is extensive, including different alkenes and alkynes to form various isoxazolines and isoxazoles .

Results : The use of chloramine-T, as the low-cost, easily handled, moderate base for 1,3-dipolar cycloaddition is attractive .

Analysis of Organic Functional Groups

Field : Organic Chemistry

Application : o-Chloramine T is used in the analysis of organic functional groups . It reacts with a broad range of functional groups and brings divergent molecular transformations to synthetic chemistry .

Method : The specific methods of application or experimental procedures are not detailed in the source .

Results : The specific results or outcomes obtained are not detailed in the source .

Effects on Dental Adhesives

Field : Dentistry

Application : o-Chloramine T is used to study the effects on the characteristics of dental adhesives .

Method : Immersion in chloramine-T for 5 min significantly decreased the microtensile bond strength (μTBS) of Bondmer Lightless .

Results : There was also a decreasing trend after immersing in chloramine-T for 60 min .

Safety And Hazards

Chloramine-T is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is not stable in the water dissolved form .

Future Directions

Chloramine-T has been recognized as a mild oxidant for several organic moieties and has been used as a versatile reagent for the estimation of various functional groups in analytical chemistry . Future research may focus on its potential uses in other areas of organic synthesis .

properties

IUPAC Name

sodium;chloro-(2-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGZYMMLBPFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Chloramine T

CAS RN

110076-44-3
Record name o-Chloramine T
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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